molecular formula C17H18FN3O2 B2606514 2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034579-79-6

2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2606514
CAS No.: 2034579-79-6
M. Wt: 315.348
InChI Key: JYBFNOYLYQTJFB-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyrazin-2-yloxy moiety, and a piperidin-1-yl ethanone backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidin-1-yl Ethanone Backbone: This step involves the reaction of piperidine with an appropriate acylating agent, such as acetyl chloride, under basic conditions to form the piperidin-1-yl ethanone intermediate.

    Introduction of the Pyrazin-2-yloxy Group: The intermediate is then reacted with pyrazin-2-ol in the presence of a suitable base, such as potassium carbonate, to form the pyrazin-2-yloxy derivative.

    Attachment of the Fluorophenyl Group: Finally, the fluorophenyl group is introduced through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular uptake mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders or cancers.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrazin-2-yloxy moiety can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)-1-(3-(pyridin-2-yloxy)piperidin-1-yl)ethanone
  • 2-(2-Fluorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
  • 2-(2-Fluorophenyl)-1-(3-(quinolin-2-yloxy)piperidin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is unique due to the presence of the pyrazin-2-yloxy group, which can confer distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-fluorophenyl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c18-15-6-2-1-4-13(15)10-17(22)21-9-3-5-14(12-21)23-16-11-19-7-8-20-16/h1-2,4,6-8,11,14H,3,5,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBFNOYLYQTJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2F)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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